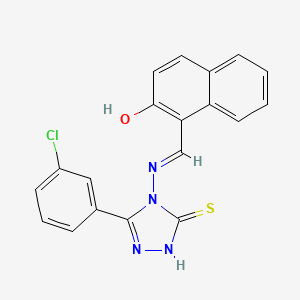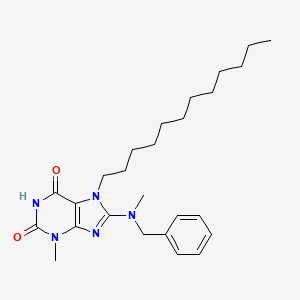![molecular formula C20H18ClN5O5 B12046272 N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12046272.png)
N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorobenzyl group, a methoxyphenyl group, and a triazinyl acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorobenzyl chloride with 3-methoxyphenol to form 4-[(4-chlorobenzyl)oxy]-3-methoxybenzene. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final step involves the condensation of this hydrazide with 3,5-dihydroxy-1,2,4-triazine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
Oxaliplatin Related Compound D: A platinum-based compound with different therapeutic applications.
Uniqueness
N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and potential therapeutic applications, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C20H18ClN5O5 |
|---|---|
Poids moléculaire |
443.8 g/mol |
Nom IUPAC |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetamide |
InChI |
InChI=1S/C20H18ClN5O5/c1-30-17-8-13(4-7-16(17)31-11-12-2-5-14(21)6-3-12)10-22-25-18(27)9-15-19(28)23-20(29)26-24-15/h2-8,10H,9,11H2,1H3,(H,25,27)(H2,23,26,28,29)/b22-10+ |
Clé InChI |
XDIYHZQMKBUFBH-LSHDLFTRSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O)OCC3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=NNC(=O)NC2=O)OCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12046236.png)
![4-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B12046239.png)
![N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046246.png)
![(5E)-5-[(1E)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butan-2-ylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12046251.png)
![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B12046253.png)
![methyl 4-{[(2Z)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B12046266.png)

![N'-[(E)-(3-hydroxyphenyl)methylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B12046280.png)
![1-(6-{(1E)-N-[2,6-Di(propan-2-yl)phenyl]ethanimidoyl}pyridin-2-yl)ethan-1-one](/img/structure/B12046281.png)

